N-benzyl-6-bromochroman-3-amine
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Overview
Description
N-benzyl-6-bromochroman-3-amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a bromine atom at the 6th position of the chroman ring and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-bromochroman-3-amine typically involves multi-step organic reactions. One common method is the bromination of chroman derivatives followed by amination. For instance, the bromination of chroman can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated chroman is then subjected to nucleophilic substitution with benzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-bromochroman-3-amine can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Nucleophiles like RNH2, RSH
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted chroman derivatives
Scientific Research Applications
N-benzyl-6-bromochroman-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-6-bromochroman-3-amine involves its interaction with specific molecular targets. For instance, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways . The presence of the bromine atom and the amine group allows the compound to engage in hydrogen bonding and electrostatic interactions with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: A compound with similar structural features but with a piperidine ring instead of a chroman ring.
N-isopropylbenzylamine: A compound with an isopropyl group instead of a bromine atom.
Uniqueness
N-benzyl-6-bromochroman-3-amine is unique due to the presence of both a bromine atom and an amine group on the chroman ring. This structural feature imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H16BrNO |
---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
N-benzyl-6-bromo-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C16H16BrNO/c17-14-6-7-16-13(8-14)9-15(11-19-16)18-10-12-4-2-1-3-5-12/h1-8,15,18H,9-11H2 |
InChI Key |
JUSSVOVSURWKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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